(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate
Overview
Description
(1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stability and Degradation
A study focused on the degradation processes of nitisinone, a compound structurally related to (1s,4s)-4-((tert-Butoxycarbonyl)amino)-cyclohexyl 4-nitrobenzoate, employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine stability under various conditions. This research contributes to understanding the chemical stability and potential degradation pathways of similar compounds, offering insights into their safe and effective use in scientific applications (Barchańska et al., 2019).
Analytical Methods for Antioxidant Activity
The evaluation of antioxidant activity is crucial in many fields, including food engineering, medicine, and pharmaceuticals. A review of analytical methods for determining antioxidant activity highlights various tests and their applicability, providing a framework for assessing the antioxidant potential of compounds like this compound and their derivatives. This comprehensive analysis aids in understanding the antioxidant properties and potential health benefits of such compounds (Munteanu & Apetrei, 2021).
Photosensitive Protecting Groups
Research on photosensitive protecting groups, which includes compounds like this compound, provides valuable insights into their application in synthetic chemistry. These groups show promise for future developments in creating more efficient synthetic pathways and protecting group strategies, contributing to advancements in pharmaceuticals and other chemical products (Amit, Zehavi, & Patchornik, 1974).
Nanostructured Luminescent Micelles for Sensing
Luminescent micelles, including those potentially derived from this compound, are explored as efficient "functional materials" for sensing applications, such as detecting nitroaromatic and nitramine explosives. This research underscores the significance of designing smart nanomaterials for forensic and environmental monitoring applications, highlighting the versatile utility of such compounds in scientific research (Paria et al., 2022).
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(22)19-13-6-10-15(11-7-13)25-16(21)12-4-8-14(9-5-12)20(23)24/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVROTVJIMUQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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